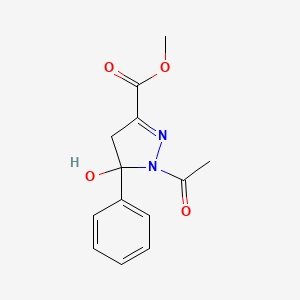
methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (MAHPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, suppression of nuclear factor-kappa B (NF-κB) activation, and induction of apoptosis in cancer cells. It also acts as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a therapeutic agent for other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to optimize its drug delivery properties and improve its solubility in water.
In conclusion, methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential applications in various fields.
Métodos De Síntesis
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of acetylacetone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylhydrazine. The final step involves the reaction of the product with methyl chloroformate to obtain methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)15-13(18,10-6-4-3-5-7-10)8-11(14-15)12(17)19-2/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPZTMYQHKPRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(=O)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
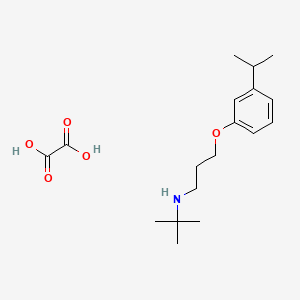
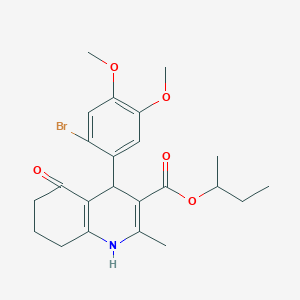
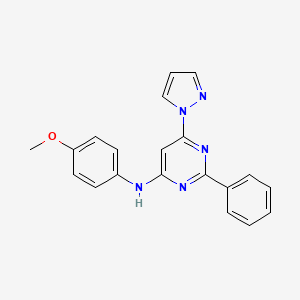
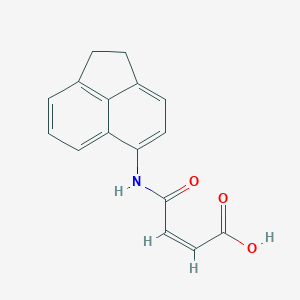
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)